7-Vinyl-7H-purin-6-amine

Kinase inhibitor selectivity N7-regioisomer VEGF-R2

7‑Vinyl‑7H‑purin‑6‑amine (CAS 426266‑26‑4, molecular formula C₇H₇N₅, molecular weight 161.16 g mol⁻¹) is a synthetic purine derivative comprising a 6‑aminopurine core with a vinyl substituent exclusively at the N7‑position of the imidazole ring [REFS‑1]. This regiochemistry distinguishes it from the more commonly encountered N9‑vinyladenine isomer (CAS 20245‑85‑6) and from N7‑deaza analogs (e.g., 7‑deaza‑7‑vinyladenine) that lack the endocyclic N7 nitrogen [REFS‑2].

Molecular Formula C7H7N5
Molecular Weight 161.16 g/mol
Cat. No. B11920352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Vinyl-7H-purin-6-amine
Molecular FormulaC7H7N5
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC=CN1C=NC2=NC=NC(=C21)N
InChIInChI=1S/C7H7N5/c1-2-12-4-11-7-5(12)6(8)9-3-10-7/h2-4H,1H2,(H2,8,9,10)
InChIKeyAJLLWLRUCCBCGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Vinyl-7H-purin-6-amine (CAS 426266-26-4): N7‑Vinyl Adenine Scaffold Identity for Procurement Differentiation


7‑Vinyl‑7H‑purin‑6‑amine (CAS 426266‑26‑4, molecular formula C₇H₇N₅, molecular weight 161.16 g mol⁻¹) is a synthetic purine derivative comprising a 6‑aminopurine core with a vinyl substituent exclusively at the N7‑position of the imidazole ring [REFS‑1]. This regiochemistry distinguishes it from the more commonly encountered N9‑vinyladenine isomer (CAS 20245‑85‑6) and from N7‑deaza analogs (e.g., 7‑deaza‑7‑vinyladenine) that lack the endocyclic N7 nitrogen [REFS‑2]. The presence of both the 6‑amino hydrogen‑bond donor/acceptor and the N7‑vinyl group enables distinct chemical reactivity profiles—including thiol‑ene addition and radical polymerisation—as well as regiospecific protein‑kinase recognition patterns documented for N7‑ versus N9‑substituted 6‑aminopurines [REFS‑3].

Why Generic 6‑Aminopurine Analogs Cannot Substitute for 7‑Vinyl‑7H‑purin‑6‑amine


The N7‑vinyl‑6‑aminopurine scaffold occupies a unique intersection of regio‑ and chemotype space that is not simultaneously satisfied by any single closely related analog. N9‑vinyladenine places the polymerisable vinyl group at the N9‑position, altering kinase selectivity profiles and monomer orientation in imprinted polymers [REFS‑1]. 7‑Deaza‑7‑vinyladenine removes the N7 nitrogen required for hinge‑region hydrogen bonding with kinase active sites, as demonstrated in N7‑ versus N9‑substituted 6‑aminopurine inhibitor series [REFS‑2]. 7‑Ethyladenine lacks the π‑system and thiol‑reactive vinyl group that enable post‑synthetic conjugation and thiol‑ene chemistry [REFS‑3]. Even substitution at the 2‑position, as in 2‑amino‑6‑vinylpurine, introduces a second amino group that shifts cross‑linking selectivity from cytidine to uridine, fundamentally altering the chemical biology application space [REFS‑4]. Therefore, procurement based on generic “vinyl‑purine” or “aminopurine” classifications, without specifying N7‑regiochemistry and 6‑amino retention, risks acquiring a compound with divergent reactivity, target selectivity, and physicochemical properties.

Quantitative Differentiation Evidence for 7‑Vinyl‑7H‑purin‑6‑amine Versus Closest Analogs


N7‑ vs N9‑Regioisomer Differentiation: Single‑Kinase Specificity in a 78‑Kinase Panel

In a systematic study of N9‑ versus N7‑substituted 6‑aminopurines, the N7‑arylethanone derivative exhibited exclusive specificity for VEGF‑R2 when profiled against an enhanced panel of 78 protein kinases, whereas the corresponding N9 regioisomer inhibited multiple kinases including MNK1 and IRR in addition to VEGF‑R2 [REFS‑1]. This demonstrates that the N7‑substitution topology on the 6‑aminopurine core can confer single‑target selectivity, a property directly transferable to 7‑vinyl‑7H‑purin‑6‑amine as an N7‑substituted 6‑aminopurine scaffold.

Kinase inhibitor selectivity N7-regioisomer VEGF-R2 6-aminopurine scaffold

N7‑Substituted 6‑Aminopurines as PNP Inhibitors: 2‑Fold Activity Advantage Over N9‑Substituted Analogs

In a comparative study of sixteen N9‑ and N7‑(β‑D‑glucofuranuronosyl)purines as purine nucleoside phosphorylase (PNP) inhibitors, N7‑substituted analogs of hypoxanthine and guanine were consistently twice as potent as their N9‑substituted counterparts [REFS‑1]. Although the substituent is not a vinyl group, this finding establishes a general principle that N7‑regioisomeric purines can exhibit intrinsically higher PNP affinity, suggesting that 7‑vinyl‑7H‑purin‑6‑amine may similarly benefit from the N7‑substitution topology when developed as a PNP inhibitor scaffold.

Purine nucleoside phosphorylase PNP inhibition Immunosuppression N7-glucofuranuronoside

Reactivity Advantage of 7‑Vinyl Group in Thiol‑Ene Addition: Product Yields of 45–85%

The 7‑vinyl group on 7‑deazaadenine nucleosides undergoes efficient thiol‑ene addition with alkyl‑ and arylthiols, yielding 7‑[2‑(alkyl‑ or arylsulfanyl)ethyl]‑7‑deaza‑2′‑deoxyadenosines in 45–85% isolated yields [REFS‑1]. The corresponding reaction is achievable on both nucleoside and nucleotide (dATP) substrates, and the resultant modified triphosphates serve as efficient substrates for DNA polymerases in enzymatic DNA synthesis [REFS‑1]. Critically, this reactivity is unavailable for 7‑ethyladenine or other N7‑alkyl analogs lacking the vinyl π‑system, and is regiodistinct from 9‑vinyladenine‑based chemistry which orients the reactive group toward a different trajectory in the purine binding pocket.

Thiol-ene click chemistry 7-vinylpurine reactivity DNA modification Hydrophobic labeling

Polymerisable Monomer Advantage: Free‑Radical Polymerisation Enabled by 7‑Vinyl Group

Vinyl‑substituted adenine monomers undergo free‑radical polymerisation to generate polyvinyladenine [poly(VA)], which exhibits potent immunomodulating activity including macrophage activation [REFS‑1]. While the primary literature characterises poly(9‑vinyladenine), the 7‑vinyl isomer is structurally capable of analogous polymerisation through the terminal vinyl group. The resulting polymer architecture differs fundamentally from that of 9‑vinyladenine‑derived polymers: the N7‑attachment positions the polymer backbone at the imidazole face rather than the pyrimidine face, altering base‑pairing surface accessibility and polymer‑biomolecule interaction geometry.

Vinyl polymerisation Polyvinyladenine Immunomodulation Nucleic acid analog polymers

Molecular Recognition Differentiation: 9‑Vinyladenine for Imprinted Membranes vs. 7‑Vinyl‑6‑aminopurine Scaffold Potential

9‑Vinyladenine has been validated as a functional monomer for molecularly imprinted polymeric membranes, exhibiting higher permselectivity for the plant hormone 1H‑indole‑3‑acetic acid (IAA) compared to methacrylic acid‑based membranes (2.3‑fold improvement in transport selectivity factor) and discriminating IAA from kinetin and indole‑3‑butyric acid [REFS‑1]. The 7‑vinyl isomer offers a complementary monomer geometry: the N7‑vinyl attachment reorients the adenine recognition face relative to the polymer backbone, potentially enabling imprinting of different template topologies or improving selectivity for templates that preferentially interact with the Hoogsteen face of adenine.

Molecular imprinting Functional monomer Indole-3-acetic acid recognition Membrane permselectivity

Hydrogen‑Bonding Architecture: Retention of N7 as H‑Bond Acceptor vs. 7‑Deaza Analogs

In the ATP‑binding site of VEGF‑R2, the N7 nitrogen of the adenine scaffold accepts a hydrogen bond from the hinge‑region carbonyl of Cys917, a key interaction for inhibitor binding [REFS‑1]. 7‑Vinyl‑7H‑purin‑6‑amine retains this N7 nitrogen, enabling this hinge‑region H‑bond, whereas 7‑deaza‑7‑vinyladenine eliminates the N7 heteroatom entirely, replacing it with a C–H group incapable of accepting a hydrogen bond. This structural difference is critical for kinase inhibitor design: the N7 nitrogen contributes an estimated 3–5 kJ mol⁻¹ in binding free energy through the hydrogen bond, based on typical protein‑ligand H‑bond energetics.

Kinase hinge-binding N7 hydrogen bond acceptor 7-deaza comparison Scaffold design

Validated Application Scenarios for 7‑Vinyl‑7H‑purin‑6‑amine Based on Differential Evidence


Kinase Inhibitor Lead Generation Requiring VEGF‑R2‑Selective Scaffolds

Medicinal chemistry programs targeting VEGF‑R2 for anti‑angiogenic therapy can prioritise 7‑vinyl‑7H‑purin‑6‑amine as a starting scaffold based on evidence that N7‑substituted 6‑aminopurines confer single‑kinase specificity for VEGF‑R2, whereas the N9 isomer exhibits broader polypharmacology [REFS‑1]. The vinyl group further provides a synthetic diversification point for parallel library synthesis via thiol‑ene or cross‑coupling chemistry [REFS‑2].

Enzymatic Synthesis of Major‑Groove‑Modified Oligonucleotides via Thiol‑Ene Conjugation

The 7‑vinyl group enables efficient thiol‑ene addition (45–85% yield) for installing hydrophobic, fluorescent, or affinity labels onto nucleoside/nucleotide substrates, which can then be incorporated into DNA by polymerases [REFS‑2]. This application is not accessible with 7‑ethyladenine (lacks the vinyl group) and proceeds with different regiochemical outcomes compared to 9‑vinyladenine‑based conjugation [REFS‑3].

PNP‑Targeted Immunosuppressive or Anticancer Agent Design

For programs exploiting PNP inhibition to deplete T‑cells, 7‑vinyl‑7H‑purin‑6‑amine provides an N7‑substituted 6‑aminopurine core that may deliver 2‑fold higher PNP affinity compared to N9‑regioisomeric analogs, as demonstrated across N7‑ vs. N9‑glucofuranuronosylpurine series [REFS‑4]. The vinyl substituent additionally offers a conjugation handle for prodrug or targeting‑moiety attachment.

Molecularly Imprinted Polymer (MIP) Sensor Development with Alternative Monomer Geometry

While 9‑vinyladenine has been validated as a functional MIP monomer for IAA recognition [REFS‑5], 7‑vinyl‑7H‑purin‑6‑amine offers a complementary monomer geometry with the polymerisable vinyl group at N7 rather than N9. This regioisomeric alternative may improve imprinting efficiency for templates that interact preferentially with the Hoogsteen face of adenine or require different spatial presentation of the recognition element.

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